

Technical Support Center: N,N-dimethyl Sphingosine (d17:1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-dimethyl sphingosine (d17:1)*

Cat. No.: B2559652

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **N,N-dimethyl sphingosine (d17:1)**.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for **N,N-dimethyl sphingosine (d17:1)**?

N,N-dimethyl sphingosine (d17:1) is soluble in several organic solvents. The choice of solvent will depend on the experimental application. For stock solutions, ethanol is a common choice as the compound is miscible in it. Other recommended solvents include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

2. What are the solubility limits of **N,N-dimethyl sphingosine (d17:1)** in common solvents?

The approximate solubility of **N,N-dimethyl sphingosine (d17:1)** in commonly used solvents is summarized in the table below.

Solvent	Solubility
Ethanol	Miscible
Dimethyl Sulfoxide (DMSO)	~2 mg/mL
Dimethylformamide (DMF)	~10 mg/mL

3. How should I store **N,N-dimethyl sphingosine (d17:1)**?

For long-term stability, **N,N-dimethyl sphingosine (d17:1)** should be stored at -20°C. When stored as a solution in ethanol at -20°C, it is stable for at least two years.

4. What is the stability of **N,N-dimethyl sphingosine (d17:1)** in solution?

N,N-dimethyl sphingosine (d17:1) is stable for at least two years when stored as a solution in ethanol at -20°C. To ensure the stability of solutions in DMSO or DMF, it is recommended to purge the solvent with an inert gas and store at -20°C.

Troubleshooting Guides

Issue 1: My **N,N-dimethyl sphingosine (d17:1)** precipitated when I added it to my aqueous cell culture medium.

- Cause: **N,N-dimethyl sphingosine (d17:1)** has low solubility in aqueous solutions. The final concentration of the organic solvent used to dissolve the compound may not be sufficient to keep it in solution when diluted in the aqueous medium.
- Solution:
 - Decrease the final concentration: Try using a lower final concentration of **N,N-dimethyl sphingosine (d17:1)** in your experiment.
 - Increase the solvent concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium is high enough to maintain solubility, but low enough to not cause cellular toxicity. It is crucial to run a solvent control to account for any effects of the solvent on your cells.
 - Use a carrier protein: For in vitro assays, bovine serum albumin (BSA) can be used to help solubilize lipids. Prepare a complex of **N,N-dimethyl sphingosine (d17:1)** with fatty acid-free BSA before adding it to your aqueous buffer.

Issue 2: I am observing cellular toxicity that I don't think is related to the biological activity of **N,N-dimethyl sphingosine (d17:1)**.

- Cause: The organic solvent used to dissolve **N,N-dimethyl sphingosine (d17:1)** can be toxic to cells at certain concentrations.
- Solution:
 - Run a solvent control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., ethanol or DMSO) as your experimental groups. This will help you differentiate between solvent-induced toxicity and the specific effects of **N,N-dimethyl sphingosine (d17:1)**.
 - Minimize the final solvent concentration: Aim for the lowest possible final solvent concentration in your cell culture medium. Typically, final DMSO concentrations should be kept below 0.5% (v/v).
 - Change the solvent: If you are using a solvent that is known to be more toxic, consider switching to a less toxic alternative, such as ethanol.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of **N,N-dimethyl sphingosine (d17:1)**

This protocol describes the preparation of a 10 mM stock solution of **N,N-dimethyl sphingosine (d17:1)** in ethanol.

Materials:

- **N,N-dimethyl sphingosine (d17:1)** (Molecular Weight: 313.5 g/mol)
- Anhydrous ethanol
- Sterile microcentrifuge tubes

Procedure:

- If your **N,N-dimethyl sphingosine (d17:1)** is supplied as a solution in ethanol, you can proceed to prepare working solutions. If it is a solid, bring the vial to room temperature before opening.

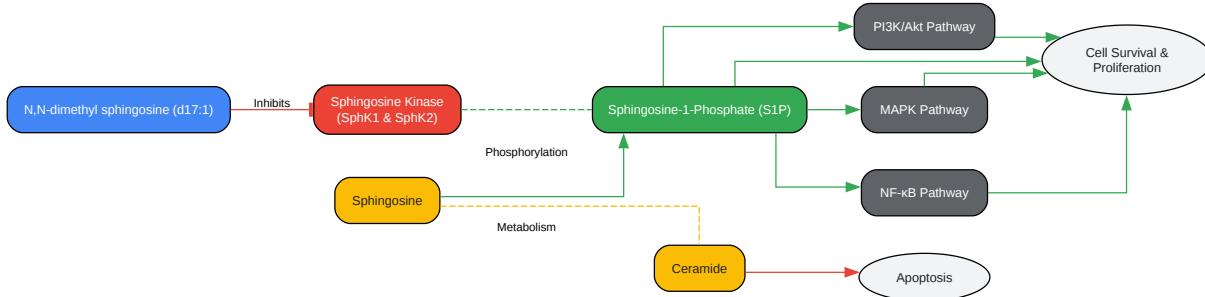
- To prepare a 10 mM stock solution, weigh out an appropriate amount of **N,N-dimethyl sphingosine (d17:1)** and dissolve it in anhydrous ethanol. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3135 mg of **N,N-dimethyl sphingosine (d17:1)** in 1 mL of anhydrous ethanol.
- Vortex the solution until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the preparation of working solutions of **N,N-dimethyl sphingosine (d17:1)** for treating cells in culture.

Materials:

- 10 mM stock solution of **N,N-dimethyl sphingosine (d17:1)** in ethanol
- Sterile cell culture medium

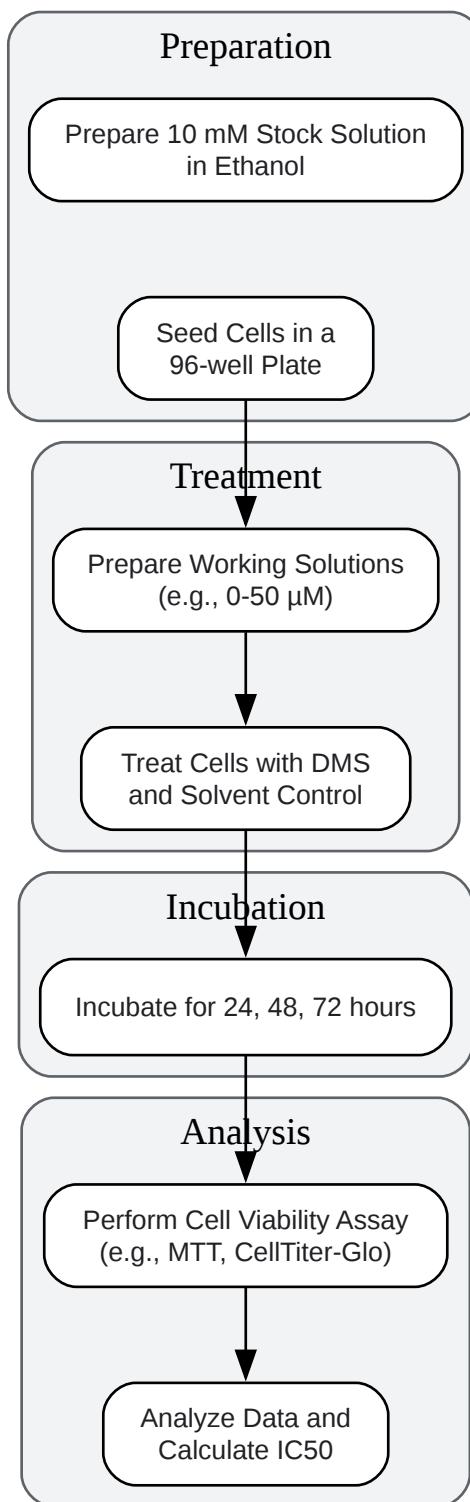

Procedure:

- Thaw an aliquot of the 10 mM stock solution at room temperature.
- Dilute the stock solution in sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
- Vortex the working solution gently before adding it to your cells.
- Important: Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions of **N,N-dimethyl sphingosine (d17:1)**.
- Remember to include a solvent control in your experiment by adding the same volume of ethanol to the cell culture medium.

Signaling Pathways and Experimental Workflows

Mechanism of Action of **N,N-dimethyl sphingosine (d17:1)**

N,N-dimethyl sphingosine (d17:1) is a potent inhibitor of sphingosine kinases (SphK1 and SphK2). These enzymes are responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). The balance between intracellular levels of ceramide and sphingosine (which promote apoptosis) and S1P (which promotes cell survival and proliferation) is known as the "sphingolipid rheostat". By inhibiting SphK, **N,N-dimethyl sphingosine (d17:1)** shifts this balance towards apoptosis by decreasing the levels of S1P and increasing the levels of ceramide and sphingosine. This disruption of the sphingolipid rheostat affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately leading to the induction of apoptosis.



[Click to download full resolution via product page](#)

Caption: **N,N-dimethyl sphingosine (d17:1)** signaling pathway.

Experimental Workflow for Studying the Effects of **N,N-dimethyl sphingosine (d17:1)** on Cell Viability

This workflow outlines a typical experiment to assess the impact of **N,N-dimethyl sphingosine (d17:1)** on the viability of a cancer cell line.

[Click to download full resolution via product page](#)

Caption: Workflow for cell viability experiments.

- To cite this document: BenchChem. [Technical Support Center: N,N-dimethyl Sphingosine (d17:1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2559652#n-n-dimethyl-sphingosine-d17-1-solubility-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com